3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one
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Description
3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one is a useful research compound. Its molecular formula is C21H18N2O3 and its molecular weight is 346.386. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound is part of a broader class of chemicals synthesized for exploring their potential in medical and agricultural chemistry. For instance, derivatives have been synthesized for their potential cytotoxic activity against cancer cells, indicating the interest in developing new therapeutic agents. The synthesis processes often involve the reaction of specific precursors under controlled conditions, leading to the formation of pyrazole and pyrazoline derivatives, among others, characterized by spectral data analysis (Hassan, Hafez, & Osman, 2014)(Hassan et al., 2014).
Cytotoxicity
Some synthesized derivatives have been screened for in vitro cytotoxic activity, showing potential against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the exploration of these compounds in developing anti-cancer therapies, reflecting the compound's relevance in oncological research (Hassan et al., 2014)(Hassan et al., 2014).
Fungicidal and Insecticidal Activities
Derivatives have also been designed and synthesized with the incorporation of beta-methoxyacrylate pharmacophores to discover new compounds exhibiting both fungicidal and insecticidal activities. This dual activity makes them potential lead compounds for developing new pesticides, showcasing the chemical's utility in agricultural chemistry (Zhao et al., 2008)(Zhao et al., 2008).
Tubulin Polymerization Inhibition
Among the synthesized indenopyrazoles, some compounds, particularly those with specific structural features, have shown promising antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization. This mechanism is crucial for the development of chemotherapeutic agents targeting cell division (Minegishi et al., 2015)(Minegishi et al., 2015).
Organocatalysis in Green Chemistry
The compound's derivatives have been utilized in green chemistry, employing isonicotinic acid as a dual and biological organocatalyst for the preparation of pyranopyrazoles. This reflects the compound's role in facilitating environmentally friendly synthesis methods (Zolfigol et al., 2013)(Zolfigol et al., 2013).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-methylpropanoyl)indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-12(2)21(25)23-19-15-6-4-5-7-16(15)20(24)17(19)18(22-23)13-8-10-14(26-3)11-9-13/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXJCRWYVWKNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C2=C(C(=N1)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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